molecular formula C8H11N3O2 B13507517 methyl5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate

methyl5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B13507517
M. Wt: 181.19 g/mol
InChI Key: UZDIIWWJHQCTDC-UHFFFAOYSA-N
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Description

Methyl5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine core fused with a carboxylate group. The presence of this core structure makes it a valuable scaffold for the development of various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of methyl5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate can be achieved through several synthetic routes. Common methods include multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds. Industrial production methods typically utilize these synthetic routes under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Methyl5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Mechanism of Action

The mechanism of action of methyl5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target. For example, in cancer treatment, it may inhibit the activity of certain enzymes involved in cell proliferation .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-13-7(12)6-5-10-8-9-3-2-4-11(6)8/h5H,2-4H2,1H3,(H,9,10)

InChI Key

UZDIIWWJHQCTDC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2N1CCCN2

Origin of Product

United States

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